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Compound of Interest

Compound Name: Toonaciliatin M

Cat. No.: B15364436 Get Quote

Disclaimer: As of the latest available scientific literature, no specific preliminary cytotoxicity

studies on "Toonaciliatin M" have been published. This technical guide, therefore, provides an

in-depth overview of the cytotoxic properties of related compounds, specifically limonoids and

extracts, isolated from the genus Toona, with a focus on Toona ciliata and Toona sinensis. This

information is intended to serve as a valuable proxy for researchers, scientists, and drug

development professionals interested in the potential anticancer properties of compounds from

this plant genus.

Introduction to Toona Genus and its Bioactive
Compounds
The genus Toona, belonging to the Meliaceae family, is a source of a diverse array of bioactive

secondary metabolites, particularly limonoids.[1][2] These compounds have garnered

significant interest for their potential pharmacological activities, including cytotoxic effects

against various cancer cell lines.[1][3][4] Research into the extracts of Toona ciliata and the

closely related Toona sinensis (also known as Cedrela sinensis) has revealed promising

anticancer properties, suggesting that this genus is a valuable source for the discovery of novel

therapeutic agents.

Quantitative Cytotoxicity Data
The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values

of various extracts and isolated compounds from Toona ciliata and Toona sinensis against a
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range of human cancer cell lines.

Table 1: Cytotoxicity of Limonoids from Toona ciliata

Compound/Extract Cell Line IC₅₀ (µM) Reference

Toonanoronoid C (11) MCF-7 (Breast) 2.1

Toonanoronoid C (11) SW-480 (Colon) 3.7

Toonanoronoid D (12) MCF-7 (Breast) 3.2

Toonanoronoid D (12) SW-480 (Colon) 3.5

Compound 18 HL-60 (Leukemia) 0.6

Compound 18 MCF-7 (Breast) 1.8

Compound 18 SW-480 (Colon) 2.5

Compound 19 HL-60 (Leukemia) 1.5

Compound 19 MCF-7 (Breast) 2.9

Compound 19 SW-480 (Colon) 3.8

Compound 20 HL-60 (Leukemia) 1.1

Compound 20 MCF-7 (Breast) 2.3

Compound 20 SW-480 (Colon) 3.1

Compound 21 HL-60 (Leukemia) 2.5

Compound 21 MCF-7 (Breast) 3.5

Compound 21 SW-480 (Colon) 4.0

Compound 22 HL-60 (Leukemia) 1.9

Compound 22 MCF-7 (Breast) 3.0

Compound 22 SW-480 (Colon) 3.9

Ciliatonoid C (3) Various Tumor Cells Modest Activity

Polyyn 3 HL-60 (Leukemia) 6.7
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Table 2: Cytotoxicity of Extracts and Compounds from Toona sinensis

Compound/Extract Cell Line IC₅₀ Reference

TSL (Toona sinensis

leaf extract)

Saos-2

(Osteosarcoma)
42.8–52.3 µg/mL

TSL Caco-2 (Colon) 4.0 µg/mL

TSL HepG2 (Liver) Not specified

TSL MCF-7 (Breast) Not specified

ACTSL (Ethyl acetate

extracts)
K562 (Leukemia) 102.53 µg/mL

ACTSL SGC-7901 (Gastric) 168.47 µg/mL

Betulonic acid (5) MGC-803 (Gastric) 17.7 µM

Betulonic acid (5) PC3 (Prostate) 26.5 µM

3-oxo-12-en-28-oic

acid (2)
MGC-803 (Gastric) 13.6 µM

3-oxo-12-en-28-oic

acid (2)
PC3 (Prostate) 21.9 µM

Aqueous extracts HL-60 (Leukemia)
10-75 µg/mL (dose-

dependent)

Gallic acid HL-60 (Leukemia)
5-10 µg/mL (dose-

dependent)

Experimental Protocols
While detailed, step-by-step protocols are specific to each publication, the following provides a

generalized methodology for the key experiments commonly cited in the cytotoxicity studies of

Toona species.

Cell Culture and Maintenance
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Human cancer cell lines (e.g., MCF-7, SW-480, HL-60, HeLa) are cultured in appropriate

media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and

antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with

5% CO₂.

MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere

overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

(extracts or isolated limonoids) and incubated for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of

formazan crystals by metabolically active cells.

Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and

IC₅₀ values are determined.
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Fig. 1: General workflow for MTT cytotoxicity assay.
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Proposed Mechanism of Action: Apoptosis
Induction
Studies on aqueous extracts of Toona sinensis suggest that its cytotoxic effects on human

premyelocytic leukemia (HL-60) cells are mediated through the induction of apoptosis. The

proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading

to a cascade of events culminating in programmed cell death.

The key events in this proposed pathway include:

ROS Generation: Treatment with Toona sinensis extracts leads to an increase in intracellular

ROS, particularly hydrogen peroxide (H₂O₂).

Mitochondrial Pathway Activation: The increase in ROS is associated with changes in the

levels of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an

increase in the pro-apoptotic protein Bax.

Cytochrome c Release: This shift in the Bcl-2/Bax ratio promotes the release of cytochrome

c from the mitochondria into the cytosol.

Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key

executioner caspase.

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase

(PARP), an event that is a hallmark of apoptosis.

DNA Fragmentation: The apoptotic cascade results in the internucleosomal fragmentation of

DNA, leading to cell death.
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Fig. 2: Proposed apoptotic pathway induced by Toona sinensis extract.

Conclusion and Future Directions
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The available evidence strongly suggests that the genus Toona is a rich source of cytotoxic

compounds, particularly limonoids, with significant potential for development as anticancer

agents. The IC₅₀ values reported for various compounds and extracts are in the low micromolar

and microgram per milliliter range, indicating potent activity against a variety of cancer cell

lines. The proposed mechanism of action for Toona sinensis extracts involves the induction of

apoptosis through an ROS-mediated mitochondrial pathway.

Future research should focus on:

The isolation and characterization of novel cytotoxic compounds from various Toona species.

In-depth mechanistic studies to elucidate the specific molecular targets and signaling

pathways of individual bioactive compounds, including the yet-to-be-studied Toonaciliatin
M.

In vivo studies to evaluate the efficacy and safety of promising compounds in preclinical

animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of compounds from the

Toona genus can be explored and potentially translated into novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15364436#preliminary-cytotoxicity-studies-of-
toonaciliatin-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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